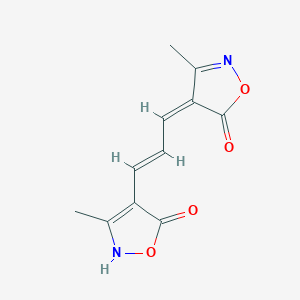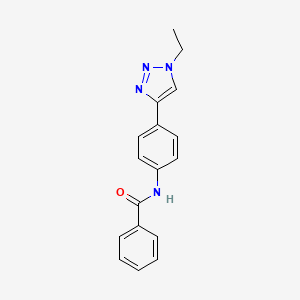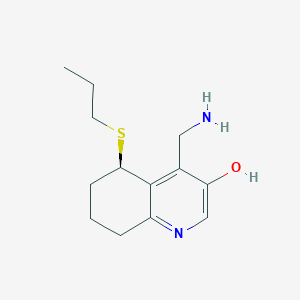
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a propylsulfanyl group, and a tetrahydroquinolin-3-ol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a propylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline core or the propylsulfanyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the propylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(5R)-5-(aminomethyl)pyrrolidin-2-one: This compound shares the aminomethyl group but has a different core structure.
(2S,5R)-2-(aminomethyl)-5-ethynylpyrrolidin-1-yl: This compound also contains an aminomethyl group but differs in the rest of its structure.
Uniqueness
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its combination of functional groups and its tetrahydroquinoline core
特性
分子式 |
C13H20N2OS |
|---|---|
分子量 |
252.38 g/mol |
IUPAC名 |
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C13H20N2OS/c1-2-6-17-12-5-3-4-10-13(12)9(7-14)11(16)8-15-10/h8,12,16H,2-7,14H2,1H3/t12-/m1/s1 |
InChIキー |
OFZUNCGHNKABFJ-GFCCVEGCSA-N |
異性体SMILES |
CCCS[C@@H]1CCCC2=NC=C(C(=C12)CN)O |
正規SMILES |
CCCSC1CCCC2=NC=C(C(=C12)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
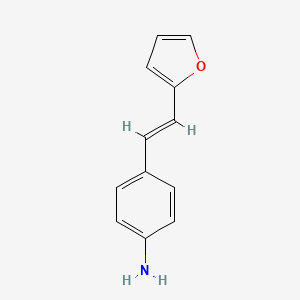
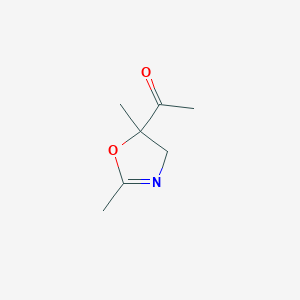
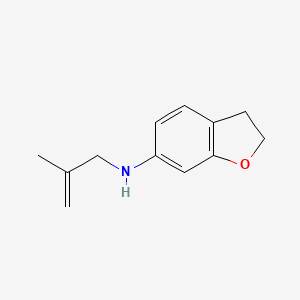

![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
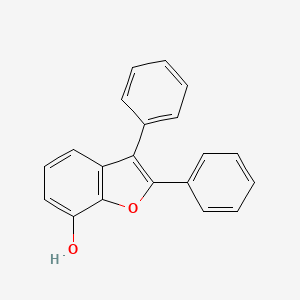
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
